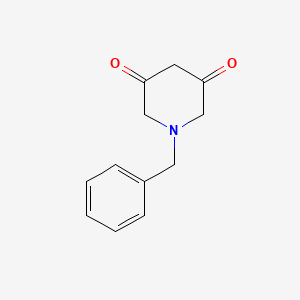

1-Benzylpiperidine-3,5-dione

概要

説明

1-Benzylpiperidine-3,5-dione is a chemical compound with the molecular formula C12H13NO2. It is a derivative of piperidine, a six-membered heterocycle containing one nitrogen atom. Piperidine derivatives are significant in the pharmaceutical industry due to their presence in various classes of pharmaceuticals and natural alkaloids .

準備方法

The synthesis of 1-Benzylpiperidine-3,5-dione involves several synthetic routes. One common method includes the reaction of piperidine with benzyl chloride under specific conditions to form the desired compound. The reaction typically requires a solvent such as ethanol and a catalyst like sodium hydroxide. Industrial production methods may involve more complex procedures to ensure high yield and purity .

化学反応の分析

1-Benzylpiperidine-3,5-dione undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding alcohols.

科学的研究の応用

1-Benzylpiperidine-3,5-dione has numerous applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.

Biology: The compound is studied for its potential biological activities, including its role as a precursor in the synthesis of biologically active molecules.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new pharmaceuticals.

Industry: It is used in the production of various chemical products and as a reagent in chemical reactions.

作用機序

The mechanism of action of 1-Benzylpiperidine-3,5-dione involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used .

類似化合物との比較

1-Benzylpiperidine-3,5-dione can be compared with other piperidine derivatives such as:

Piperidine: The parent compound, which is simpler in structure and widely used in organic synthesis.

1-Methylpiperidine-3,5-dione: A similar compound with a methyl group instead of a benzyl group, which may exhibit different chemical and biological properties.

1-Phenylpiperidine-3,5-dione: Another derivative with a phenyl group, used in different contexts and applications.

This compound stands out due to its unique benzyl group, which can influence its reactivity and interactions in various chemical and biological systems.

生物活性

1-Benzylpiperidine-3,5-dione is a compound of significant interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its piperidine ring substituted with a benzyl group and two carbonyl groups at the 3 and 5 positions. Its molecular formula is CHNO, with a molecular weight of approximately 205.25 g/mol. The structural features contribute to its biological activity, particularly in neuropharmacology.

This compound exhibits several mechanisms of action that underlie its biological effects:

- Acetylcholinesterase Inhibition : The compound effectively inhibits acetylcholinesterase, an enzyme that breaks down acetylcholine. This inhibition enhances cholinergic signaling, which is crucial for cognitive functions and is particularly relevant in conditions like Alzheimer's disease.

- Metal Ion Chelation : It has been shown to chelate metal ions such as copper and zinc, which are implicated in neurodegenerative diseases. This property may help mitigate oxidative stress and neurotoxicity associated with metal accumulation.

- Modulation of Beta-Amyloid Aggregation : Research indicates that this compound can modulate the aggregation of beta-amyloid peptides, which are central to Alzheimer's pathology.

Neuropharmacological Effects

The compound has been evaluated for various neuropharmacological activities:

- Anti-Alzheimer's Activity : In vitro studies have demonstrated that this compound can inhibit acetylcholinesterase and modulate beta-amyloid aggregation, suggesting potential as an anti-Alzheimer's therapeutic agent.

- Anticonvulsant Activity : Derivatives of this compound have shown promise in anticonvulsant activity, indicating a broader spectrum of neuroprotective effects.

Antiviral Properties

While primarily noted for its neuropharmacological effects, some studies have explored its antiviral potential. For instance, related piperidine derivatives have been screened for activity against various viruses, including HIV and Coxsackievirus B2. Compounds structurally similar to this compound have demonstrated moderate antiviral activity in laboratory settings .

Comparative Analysis with Related Compounds

The biological activity of this compound can be contrasted with similar compounds:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| 1-Benzylpiperidine-3-one | Contains a single carbonyl group at position 3 | Used primarily as an intermediate in drug synthesis |

| 1-Methylpiperidine-3,5-dione | Methyl substitution at position 1 | Exhibits different biological activity profiles |

| N-Benzylpiperidin-4-one | Carbonyl group at position 4 | Potentially different pharmacological effects |

These compounds differ mainly in their substituents and the position of functional groups on the piperidine ring, significantly influencing their chemical reactivity and biological activity.

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound in various applications:

- Alzheimer's Disease Models : In animal models simulating Alzheimer's disease, treatment with this compound resulted in improved cognitive function as assessed by behavioral tests and biochemical markers indicative of reduced amyloid plaque formation.

- Anticonvulsant Studies : In preclinical trials, derivatives showed a significant reduction in seizure frequency compared to control groups when tested on induced seizure models.

特性

IUPAC Name |

1-benzylpiperidine-3,5-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO2/c14-11-6-12(15)9-13(8-11)7-10-4-2-1-3-5-10/h1-5H,6-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSQGMHBWFUQTCU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)CN(CC1=O)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20456585 | |

| Record name | 1-benzylpiperidine-3,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20456585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50866-56-3 | |

| Record name | 1-benzylpiperidine-3,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20456585 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of synthesizing 4-oxo-1,2,3,4-tetrahydro-β-carbolines?

A1: 4-Oxo-1,2,3,4-tetrahydro-β-carbolines represent an important class of heterocyclic compounds with diverse biological activities. They are known to exhibit antitumor, antiviral, and antimalarial properties, making them attractive targets for drug discovery. []

Q2: How is 1-benzylpiperidine-3,5-dione utilized in the synthesis of 4-oxo-1,2,3,4-tetrahydro-β-carbolines?

A2: The research highlights a synthetic strategy using this compound as a starting material. This compound is first converted into an enaminone derivative. Then, through a palladium-catalyzed intramolecular cyclization reaction, the enaminone undergoes ring closure to form the desired 4-oxo-1,2,3,4-tetrahydro-β-carboline structure. []

Q3: What are the advantages of using arylpalladium complexes in this synthesis?

A3: The use of arylpalladium complexes offers several advantages in this synthetic route. Palladium catalysts are known for their versatility and ability to facilitate various organic reactions. In this specific case, the arylpalladium complex enables the efficient intramolecular cyclization of the enaminone, leading to the formation of the desired β-carboline scaffold with high selectivity. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。